A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Pyrimidin-2-yl)guanidine for Drug Discovery and Development
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(Pyrimidin-2-yl)guanidine for Drug Discovery and Development
An In-Depth Technical Guide
Abstract
The convergence of the pyrimidine ring and the guanidine moiety creates a "privileged scaffold" of significant interest in medicinal chemistry and drug development.[1][2][3] 1-(Pyrimidin-2-yl)guanidine, the parent structure of this class, serves as a foundational template for designing novel therapeutics, from kinase inhibitors to antibacterial agents.[4][5] Despite the proliferation of its derivatives in scientific literature, a consolidated guide on the core physicochemical properties of the unsubstituted parent compound is conspicuously absent. This technical guide addresses this knowledge gap. By synthesizing data from closely related analogs and established chemical principles, we provide a comprehensive framework for the characterization of 1-(Pyrimidin-2-yl)guanidine. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering not only theoretical data but also field-proven, step-by-step protocols for its empirical validation. The insights herein are designed to accelerate research by providing a robust, self-validating system for understanding and manipulating this high-potential chemical entity.
Introduction: The Strategic Value of the Pyrimidinyl Guanidine Scaffold
In the landscape of modern drug discovery, certain chemical motifs consistently emerge in successful therapeutics due to their favorable interactions with biological targets. Both the pyrimidine ring and the guanidine group are archetypal examples of such "privileged structures".[1][2] Pyrimidine is a cornerstone of nucleosides and a key component in numerous approved drugs, valued for its hydrogen bonding capabilities and metabolic stability.[3][6] The guanidine group, famously present in the amino acid arginine, is a powerful hydrogen bond donor and a strong base, typically protonated at physiological pH to form the guanidinium cation.[7][8]
The strategic fusion of these two moieties in 1-(Pyrimidin-2-yl)guanidine yields a molecule with unique and compelling properties. The electron-withdrawing nature of the pyrimidine ring modulates the inherent high basicity of the guanidine group, while the spatial arrangement allows for a critical intramolecular hydrogen bond between the pyrimidine nitrogen and the guanidinium protons.[9][10] This interaction pre-organizes the molecule into a conformationally favored state, a feature often exploited to enhance binding affinity to protein targets like kinases and proteases.[10]
This guide provides a foundational analysis of the parent scaffold's key physicochemical properties, which are paramount to understanding its behavior in biological systems and crucial for any rational drug design program.
Caption: Key chemical structures of 1-(Pyrimidin-2-yl)guanidine.
Core Physicochemical Properties: A Predictive and Experimental Overview
Understanding the fundamental properties of a molecule is the bedrock of drug development. These parameters dictate everything from initial screening viability to final formulation. While extensive experimental data for the unsubstituted parent compound is sparse, we can predict its properties with high confidence based on established chemical theory and data from its close analogs.
Molecular Structure and Calculated Descriptors
The following table summarizes the core computed properties for 1-(Pyrimidin-2-yl)guanidine. These values are essential for initial computational modeling, including docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₅H₇N₅ | Defines the elemental composition and exact mass. |
| Molecular Weight | 137.15 g/mol | Influences diffusion and membrane permeability; aligns with "rule of five" guidelines. |
| XLogP3-AA | -0.6 | Predicts lipophilicity; a negative value suggests high water solubility. |
| Hydrogen Bond Donors | 3 | Indicates potential for strong interactions with biological targets.[11] |
| Hydrogen Bond Acceptors | 3 | Indicates potential for strong interactions with biological targets.[11] |
| Topological Polar Surface Area (TPSA) | 90.9 Ų | Predicts membrane permeability and oral bioavailability.[11] |
Basicity (pKa): The Master Variable
The single most important physicochemical property of 1-(Pyrimidin-2-yl)guanidine is its basicity, quantified by the pKa of its conjugate acid. Guanidine itself is one of the strongest organic bases in water, with a pKa of 13.6.[12] This is due to the exceptional resonance stabilization of the resulting protonated guanidinium cation.
However, attaching the electron-withdrawing pyrimidine ring is expected to significantly lower this basicity. Studies on related aryl guanidines confirm this trend, where aromatic substitution reduces the pKa.[13] The predicted pKa of 1-(Pyrimidin-2-yl)guanidine will likely fall in the range of 9-11.
-
Causality & Importance: The pKa value is critical because it dictates the molecule's charge state at physiological pH (~7.4). A pKa in the 9-11 range ensures that the compound will be almost exclusively in its protonated, cationic form in the body. This charged state governs:
-
Solubility: Cationic species are generally more water-soluble.
-
Receptor Binding: The positive charge and H-bond donors of the guanidinium group are often essential for anchoring the molecule in the binding pocket of a target protein.
-
Membrane Permeability: Charged molecules typically have lower passive diffusion across cell membranes, influencing oral absorption and CNS penetration.
-
Solubility Profile
Given its predicted low LogP and its cationic nature at physiological pH, 1-(Pyrimidin-2-yl)guanidine is expected to exhibit good aqueous solubility. Its solubility will be highly pH-dependent, increasing significantly in acidic conditions where it is fully protonated. Guanidine hydrochloride salts are known to be highly water-soluble, with solubilities of up to 6 M.[14]
-
Experimental Insight: When determining solubility, it is crucial to differentiate between kinetic and thermodynamic solubility, especially in early discovery. Kinetic solubility (often measured via turbidimetry from a DMSO stock) can overestimate the true solubility and lead to reproducibility issues. The shake-flask method, which measures thermodynamic equilibrium, is the gold standard for obtaining reliable data for later-stage development.
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key determinant of ADME properties.
-
LogP: The partition coefficient of the neutral species. The calculated XLogP3 of -0.6 suggests the neutral form is hydrophilic.
-
LogD: The distribution coefficient at a specific pH, which accounts for all ionic species. Because the compound is predominantly ionized at pH 7.4, its LogD₇.₄ will be significantly lower (more hydrophilic) than its LogP. This pH-dependent lipophilicity is a hallmark of basic drugs.
Chemical Stability
The stability of a drug candidate under various conditions (pH, temperature, light) is a critical developability parameter. The primary degradation pathway of concern for this scaffold is hydrolysis.
-
Hydrolytic Stability: Guanidines can be susceptible to hydrolysis, particularly under strongly alkaline conditions, which can cleave the C-N bonds. Conversely, some pyrimidine-containing nucleosides can exhibit instability in acidic conditions.[15] Therefore, a forced degradation study across a wide pH range (e.g., pH 2, 7, 10) is essential to identify potential liabilities early in development.
Synthesis and Spectroscopic Analysis
The reliable synthesis and unambiguous structural confirmation of the target compound are prerequisites for any further study.
General Synthetic Strategy
The synthesis of N,N'-disubstituted guanidines is well-established. A common and effective method involves the acid-promoted amination of a pyrimidine-bearing cyanamide.[1] This approach is often clean and provides good yields.
Caption: A representative workflow for the synthesis of 1-(Pyrimidin-2-yl)guanidine.
Structural Elucidation by Spectroscopy
Once synthesized, the identity and purity of the compound must be confirmed. The following spectral characteristics are expected:
-
¹H NMR: The spectrum should show distinct signals for the pyrimidine ring protons. The protons of the guanidine group may appear as a broad singlet due to exchange and quadrupole broadening from the nitrogen atoms. The integration of these signals should correspond to the number of protons in the structure.[2]
-
¹³C NMR: The spectrum will reveal the carbon skeleton, including characteristic signals for the sp²-hybridized carbons of the pyrimidine ring and a key signal for the central guanidinyl carbon around 160 ppm.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal for this basic compound. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 138.08.
-
Infrared (IR) Spectroscopy: The spectrum should feature strong N-H stretching bands around 3100-3400 cm⁻¹ and a characteristic C=N stretching vibration for the guanidinium group around 1600-1650 cm⁻¹.[4]
Standardized Protocols for Experimental Determination
To ensure data integrity and reproducibility, standardized, well-documented protocols are essential. The following sections provide step-by-step methodologies for characterizing the most critical physicochemical properties.
Protocol: pKa Determination by Potentiometric Titration
This method provides a highly accurate pKa value by monitoring pH changes during titration with a strong acid.
-
Preparation: Accurately weigh ~5-10 mg of 1-(pyrimidin-2-yl)guanidine and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water. Causality: Degassing prevents dissolved CO₂, an acidic gas, from interfering with the titration baseline.
-
Instrumentation: Calibrate a pH meter with at least two standard buffers (e.g., pH 7.00 and 10.00) that bracket the expected pKa.
-
Titration: Place the solution in a jacketed beaker maintained at 25°C. Slowly titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each incremental addition (e.g., 0.02 mL).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to precisely identify the equivalence point.
Protocol: Aqueous Solubility (Thermodynamic Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline) in a glass vial. Causality: Using an excess of solid ensures that a saturated solution is achieved at equilibrium.
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. Insight: A 24-hour period is typically sufficient for most compounds to reach equilibrium. A time-course experiment (e.g., sampling at 24, 36, and 48 hours) can be performed to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vial to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Trustworthiness: This filtration step is critical to avoid artificially high concentration readings.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (Protocol 4.3).
Protocol: Purity and Identification by HPLC-UV/MS
This method is the workhorse for assessing the purity of a sample and confirming its identity.
Caption: General analytical workflow for purity and identity confirmation.
-
System: An HPLC system equipped with a UV detector and ideally an in-line mass spectrometer.
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring the basic analyte is protonated and exhibits good peak shape.
-
Method:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
UV Detection: 254 nm or a wavelength of maximum absorbance.
-
Gradient: e.g., 5% to 95% B over 10 minutes.
-
-
Analysis: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed by the mass-to-charge ratio ([M+H]⁺) observed in the mass spectrum.
Implications for Drug Development
The collective physicochemical profile of 1-(Pyrimidin-2-yl)guanidine presents a classic "balance of properties" challenge and opportunity for drug development:
-
Strengths:
-
High "Ligand Efficiency": Its small size and rich hydrogen bonding capacity mean it can form potent interactions with a target without a large molecular weight penalty.
-
Favorable Starting Point for Solubility: The inherent basicity and polarity suggest that solubility is unlikely to be an initial project-killing issue, which is a significant advantage.
-
-
Challenges & Considerations:
-
Permeability: The high polarity and permanent charge at physiological pH can limit passive membrane permeability. This may be a challenge for oral bioavailability and CNS penetration. Medicinal chemistry efforts often focus on masking charge or finding a balance between polarity and lipophilicity to overcome this.
-
Transporter Interactions: As a cation, the molecule may be a substrate for uptake or efflux transporters (e.g., P-glycoprotein), which can significantly impact its ADME profile.
-
Formulation: The compound's basicity allows for the formation of various salts (hydrochloride, mesylate, etc.). Salt selection is a critical step in late-stage development to optimize stability, solubility, and manufacturability.
-
Conclusion
1-(Pyrimidin-2-yl)guanidine represents a molecule of high strategic value, embodying the beneficial properties of two of medicinal chemistry's most productive scaffolds. This guide establishes its foundational physicochemical profile, highlighting a profile characterized by high polarity, pH-dependent solubility, and a defining basicity (pKa) that governs its behavior in biological systems. While presenting challenges related to membrane permeability, its properties also offer distinct advantages, particularly in achieving high ligand efficiency and aqueous solubility. By providing a robust framework of predicted properties and validated, step-by-step experimental protocols, this document empowers researchers to confidently engage with this scaffold, enabling a more rational, efficient, and ultimately successful drug discovery and development process.
References
-
PubChem. 1-(4-Chlorophenyl)-1-pyrimidin-2-ylguanidine. National Center for Biotechnology Information. [Link]
-
Elumalai, V., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. ResearchGate. [Link]
-
PubChem. 1-(4,6-Dimethylpyrimidin-2-yl)-3-(furan-2-ylmethyl)guanidine. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2021). Supporting Information for a related publication. [Link]
-
Ros-Santamaría, S., et al. (2014). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters. [Link]
-
Han, S., et al. (1995). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. [Link]
-
Hoff, B. H., et al. (2018). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. ResearchGate. [Link]
-
Sementa, D., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. Molecules. [Link]
-
Melikyan, G., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules. [Link]
-
Sementa, D., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. National Center for Biotechnology Information. [Link]
-
PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 1,1-bis(2H-pyridin-1-yl)guanidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a. ResearchGate. [Link]
-
Evans, P., et al. (2020). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. ResearchGate. [Link]
-
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]
-
Asghar, F., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chakarov, S., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Qiu, J., et al. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A. [Link]
-
American Chemical Society. (2020). Guanidine. [Link]
-
ResearchGate. ¹H-NMR spectra of polymeric guanidine derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]
-
Zumstein, M., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Center for Biotechnology Information. [Link]
-
PerMM. Guanidine. [Link]
-
PubChem. 1-Carbamimidoyl-2-(2-sulfanylethyl)guanidine. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
-
Wikipedia. Guanidine. [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). ANALYTICAL METHODS. [Link]
-
Asad, M., et al. (2021). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances. [Link]
-
Schlegel, H. B., et al. (2007). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using DFT. Journal of Physical Chemistry B. [Link]
-
Interchim. Guanidine Hydrochloride. [Link]
-
Ros-Santamaría, S., et al. (2014). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. New Journal of Chemistry. [Link]
-
Kandeel, M., et al. (2021). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biological Evaluation. Molecules. [Link]
-
PubChem. N'-(2,3-dihydro-1H-inden-2-yl)-N-(4,6-dimethylpyrimidin-2-yl)guanidine. National Center for Biotechnology Information. [Link]
-
Verma, M., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Prakash, V., & Sinha, N. (1996). Stability of D-amino acid oxidase: denaturation by guanidine hydrochloride and urea. Indian Journal of Biochemistry & Biophysics. [Link]
-
Verma, M., et al. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. permm.phar.umich.edu [permm.phar.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. Guanidine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. interchim.fr [interchim.fr]
- 15. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
